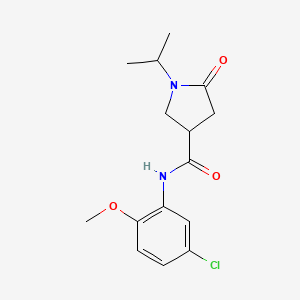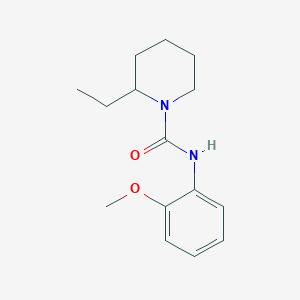
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway plays a crucial role in cellular stress responses and has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders, cancer, and diabetes.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative disorders, particularly Parkinson's disease (PD). In preclinical studies, N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to protect dopaminergic neurons from cell death induced by oxidative stress and other insults. It has also been shown to improve motor function and reduce neuroinflammation in animal models of PD. In addition, N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been investigated for its potential anti-tumor effects in various cancer cell lines.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide inhibits the JNK pathway by binding to the ATP-binding site of JNK. This prevents the activation of downstream transcription factors, such as c-Jun, which are involved in cell death and inflammation. By inhibiting JNK, N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide protects cells from oxidative stress and other insults that can cause cell death.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects in PD, N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to reduce inflammation and cell death in models of stroke, traumatic brain injury, and spinal cord injury. It has also been shown to have anti-tumor effects in various cancer cell lines, although the mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is that it is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. However, one limitation is that it is not selective for JNK and can also inhibit other kinases, such as p38 and ERK, at high concentrations. This can complicate the interpretation of experimental results and limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more selective JNK inhibitors that can be used in clinical trials for neurodegenerative disorders and other diseases. Another area of interest is the identification of biomarkers that can be used to predict the response to JNK inhibitors in patients. Finally, the potential use of N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide in combination with other therapies, such as stem cell transplantation or gene therapy, for the treatment of PD and other disorders should be investigated.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process starting from 5-chloro-2-methoxybenzoic acid. The first step involves the synthesis of 5-chloro-2-methoxybenzoyl chloride, which is then reacted with isopropylamine to obtain N-(5-chloro-2-methoxyphenyl)-1-isopropyl-2-oxoindoline-3-carboxamide. This intermediate is then reacted with sodium borohydride and acetic acid to obtain N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-9(2)18-8-10(6-14(18)19)15(20)17-12-7-11(16)4-5-13(12)21-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLJNBJINZAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5293222.png)
![3-(4-butoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5293228.png)
![1'-(cyclopropylcarbonyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5293235.png)
![N-ethyl-3-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5293236.png)
![rel-(1S,3R)-3-amino-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5293241.png)
![N-(3-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)acetamide](/img/structure/B5293244.png)
![4-{3-[cyclohexyl(methyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5293267.png)
![4-({2-(2-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5293272.png)

![1-methyl-2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5293288.png)

![4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5293302.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(dimethylamino)methyl]-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5293303.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5293310.png)